molecular formula C34H47N5O7S B12619475 L-Isoleucyl-L-tyrosyl-L-prolyl-L-methionyl-L-phenylalanine CAS No. 920011-70-7

L-Isoleucyl-L-tyrosyl-L-prolyl-L-methionyl-L-phenylalanine

Cat. No.: B12619475
CAS No.: 920011-70-7
M. Wt: 669.8 g/mol
InChI Key: PBQSWXMKPBDIHK-XLWWOFJKSA-N
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Description

L-Isoleucyl-L-tyrosyl-L-prolyl-L-methionyl-L-phenylalanine is a peptide compound composed of five amino acids: isoleucine, tyrosine, proline, methionine, and phenylalanine. Peptides like this one are essential in various biological processes and have significant roles in biochemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Isoleucyl-L-tyrosyl-L-prolyl-L-methionyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is coupled to the growing peptide chain using coupling reagents like HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The final peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

L-Isoleucyl-L-tyrosyl-L-prolyl-L-methionyl-L-phenylalanine can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids through enzymatic or chemical methods.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Enzymes like proteases or chemical reagents like carbodiimides.

Major Products Formed

    Oxidation: Methionine sulfoxide.

    Reduction: Free thiol groups.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

L-Isoleucyl-L-tyrosyl-L-prolyl-L-methionyl-L-phenylalanine has diverse applications in scientific research:

    Chemistry: Used as a model peptide in studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of L-Isoleucyl-L-tyrosyl-L-prolyl-L-methionyl-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. For example, it may inhibit or activate enzymes, alter gene expression, or affect cellular processes like apoptosis or proliferation.

Comparison with Similar Compounds

Similar Compounds

    L-Valyl-L-prolyl-L-proline: Another tripeptide with similar structural features.

    L-Isoleucyl-L-proline: A dipeptide with comparable amino acid composition.

    L-Phenylalanine, L-isoleucyl-L-tyrosyl-L-prolyl: A related peptide with overlapping amino acids.

Uniqueness

L-Isoleucyl-L-tyrosyl-L-prolyl-L-methionyl-L-phenylalanine is unique due to its specific sequence and combination of amino acids, which confer distinct biological activities and chemical properties. Its methionine residue, for example, can undergo oxidation, adding a layer of complexity to its chemical behavior.

Properties

CAS No.

920011-70-7

Molecular Formula

C34H47N5O7S

Molecular Weight

669.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C34H47N5O7S/c1-4-21(2)29(35)32(43)37-26(19-23-12-14-24(40)15-13-23)33(44)39-17-8-11-28(39)31(42)36-25(16-18-47-3)30(41)38-27(34(45)46)20-22-9-6-5-7-10-22/h5-7,9-10,12-15,21,25-29,40H,4,8,11,16-20,35H2,1-3H3,(H,36,42)(H,37,43)(H,38,41)(H,45,46)/t21-,25-,26-,27-,28-,29-/m0/s1

InChI Key

PBQSWXMKPBDIHK-XLWWOFJKSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CCSC)C(=O)NC(CC3=CC=CC=C3)C(=O)O)N

Origin of Product

United States

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